molecular formula C16H18N2O3S B4659109 N-benzyl-3-(dimethylsulfamoyl)benzamide

N-benzyl-3-(dimethylsulfamoyl)benzamide

Cat. No.: B4659109
M. Wt: 318.4 g/mol
InChI Key: SDCYYDMQGUPAHT-UHFFFAOYSA-N
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Description

N-Benzyl-3-(dimethylsulfamoyl)benzamide is a benzamide derivative featuring a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 3-position of the benzamide core and a benzyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-benzyl-3-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-18(2)22(20,21)15-10-6-9-14(11-15)16(19)17-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCYYDMQGUPAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(dimethylsulfamoyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods

For industrial production, the synthesis of benzamides typically involves the reaction between carboxylic acids and amines at high temperatures. The use of catalysts such as ZrCl4 immobilized on diatomite earth can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acids

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

N-benzyl-3-(dimethylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Enzyme Inhibition

  • Dimethylsulfamoyl vs. Sulfonamide Groups : Compounds with dimethylsulfamoyl groups (e.g., ) exhibit lower cytotoxicity compared to sulfonamide analogs due to reduced electrophilicity, making them safer candidates for therapeutic development .
  • Kinase Inhibition : N-Benzyl-3-(dimethylsulfamoyl)benzamide shares structural similarities with kinase inhibitors like those in and , which target enzymes critical in cancer signaling pathways. However, the benzyl group may sterically hinder binding compared to smaller substituents (e.g., methyl or cyclopentyl) .

Antimicrobial Activity

  • Thiophene-Containing Analogues : Compounds with thiophene rings (e.g., ) show enhanced antiviral activity against HCV, attributed to improved membrane permeability and viral enzyme interactions. The absence of thiophene in the target compound may limit this specific activity .

Anticancer Potential

  • Nitro Group Impact : Derivatives with nitro groups (e.g., ) demonstrate stronger DNA intercalation and topoisomerase inhibition but higher toxicity. The target compound’s lack of a nitro group may favor a safer profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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